![molecular formula C7H7NO B3358654 5-Ethylfuran-2-carbonitrile CAS No. 815587-49-6](/img/structure/B3358654.png)
5-Ethylfuran-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of furan derivatives, including 5-Ethylfuran-2-carbonitrile, is a topic of ongoing research. Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural) . The synthesis of furan compounds has seen recent advances, with a variety of catalysts being used for these transformations .Scientific Research Applications
Synthesis of Thiophene Derivatives
5-Ethylfuran-2-carbonitrile could potentially be used in the synthesis of thiophene derivatives . Thiophene-based analogs are of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Medicinal Chemistry
Furan derivatives, including this compound, have taken on a special position in the realm of medicinal chemistry . They are essential in the search for new drugs, particularly due to the remarkable therapeutic efficacy of furan-related medicines .
Antibacterial Activity
Furan derivatives have shown significant antibacterial activity . For instance, 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol2-ylimino)thiazolidin-4-one derivatives with small aryl or heteroaryl groups and non-bulky non-polar substituents have been found to be effective at inhibiting the growth of gram-positive bacteria .
Industrial Chemistry
Furan derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This could potentially be an area of application for this compound.
Organic Semiconductors
Thiophene-mediated molecules, which could potentially include those synthesized using this compound, have a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that this compound could potentially be used in this field.
properties
IUPAC Name |
5-ethylfuran-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-6-3-4-7(5-8)9-6/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNNFRYDYKRGAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650302 | |
Record name | 5-Ethylfuran-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
815587-49-6 | |
Record name | 5-Ethylfuran-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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